molecular formula C8H8N4 B137881 5-Pyridin-3-YL-2H-pyrazol-3-ylamine CAS No. 149246-87-7

5-Pyridin-3-YL-2H-pyrazol-3-ylamine

Cat. No. B137881
M. Wt: 160.18 g/mol
InChI Key: USKHSGIEOVXVFW-UHFFFAOYSA-N
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Description

The compound of interest, 5-Pyridin-3-yl-2H-pyrazol-3-ylamine, is a derivative of pyrazole and pyridine, which are heterocyclic aromatic organic compounds. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The pyridine moiety is a versatile building block in organic synthesis and is found in many natural products and pharmaceuticals. The combination of these two moieties in a single compound suggests potential for interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related pyrazole-pyridine compounds involves various strategies. For instance, the synthesis of 2,6-di(5-aminopyrazol-3-yl)pyridine derivatives has been reported, which includes the formation of iron complex salts that exhibit intermolecular hydrogen bonding and various crystal structures . Another approach involves palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles to produce imidazo[4,5-b]pyridines and -pyrazines . Additionally, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through cascade direct alkenylation/cyclization reactions has been described, representing a direct route for the preparation of these compounds . A metal-free oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature has also been utilized to synthesize functionalized pyrazolo[1,5-a]pyridines .

Molecular Structure Analysis

The molecular structures of pyrazole-pyridine derivatives have been characterized using various techniques. For example, the crystal structures of iron complexes of pyrazole-pyridine derivatives reveal different coordination geometries and supramolecular interactions . The asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and its ZnCl2 complex have been studied, showing primary cation and secondary anion coordination via hydrogen bonding . The molecular structure of these compounds can significantly influence their physical properties, such as phase behavior and fluorescent properties.

Chemical Reactions Analysis

The chemical reactivity of pyrazole-pyridine derivatives can be diverse. For instance, the reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones leads to the formation of new pyrazolo[3,4-b]pyridines . The electrophilic attack at 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole can result in differing regiochemistry, yielding various amide and thiourea products . These reactions highlight the potential of pyrazole-pyridine derivatives to undergo transformations that can be useful in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-pyridine derivatives are influenced by their molecular structure. For example, the ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits supercooling and a significant difference in melting and solidification points. Its complex with ZnCl2 undergoes a single crystal-to-crystal phase transition and displays aggregation-induced emission behavior . The photoluminescent properties of these compounds have been studied, showing that the emission intensity and maximum can vary depending on the state (solid or solution) and the presence of complexation . These properties are important for potential applications in materials science and optoelectronics.

Scientific Research Applications

Synthesis and Coordination Chemistry

5-Pyridin-3-YL-2H-pyrazol-3-ylamine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been utilized as ligands in coordination chemistry. They are known for forming luminescent lanthanide compounds, useful in biological sensing, and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Photoreactions in Pyrazolylpyridines

Studies have shown that compounds like 2-(1H-pyrazol-5-yl)pyridine exhibit three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer. These processes are significant for dual luminescence and irreversible kinetic coupling of fluorescence bands (Vetokhina et al., 2012).

Antiproliferative Agents

Pyrazole derivatives have been explored for their potential as antiproliferative agents. Specifically, certain pyrazole compounds demonstrated significant cytotoxic effects against cancer cells, indicating their potential in cancer treatment (Ananda et al., 2017).

Electroluminescence in OLEDs

Pyrazol-pyridine ligands have been utilized in the development of orange-red iridium(III) complexes, which demonstrated high efficiency in organic light-emitting devices (OLEDs). These complexes showed potential for enhancing the performance of OLEDs (Su et al., 2021).

Antimicrobial Activity

Some sulfur-containing pyrazole-pyridine hybrids have been developed and tested for antimicrobial activity against various bacterial and fungal strains. These studies contribute to the exploration of new antimicrobial agents (Desai et al., 2022).

Fluorescent Chemosensors

Novel pyridine-pyrazole based compounds have been designed as "turn-off" fluorescent chemosensors, particularly for detecting Fe(III) ions. Such sensors demonstrate high selectivity and sensitivity, indicating their potential in chemical analysis and environmental monitoring (Madhu & Sivakumar, 2019).

properties

IUPAC Name

5-pyridin-3-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-4-7(11-12-8)6-2-1-3-10-5-6/h1-5H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKHSGIEOVXVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428657
Record name 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-3-YL-2H-pyrazol-3-ylamine

CAS RN

149246-87-7
Record name 5-PYRIDIN-3-YL-2H-PYRAZOL-3-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyridin-3-yl-2H-pyrazol-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Kumari, S Paliwal, R Chauhan - synthetic communications, 2014 - Taylor & Francis
… [ Citation 87 ] accomplished synthesis of key intermediate 2-phenyl-5-pyridin-3-yl-2H-pyrazol-3-ylamine. [ Citation 88 ] This intermediate on further treatment with PhNH 2 NH 2 gave 5-…
Number of citations: 70 www.tandfonline.com
G Cocconcelli, C Ghiron, S Haydar, I Micco… - Synthetic …, 2010 - Taylor & Francis
A new and efficient synthesis for the preparation of novel 4-fluoro-2H-pyrazol-3-ylamines is described. It involves the reaction of an acyl chloride with fluoroacetonitrile and sequential …
Number of citations: 6 www.tandfonline.com

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